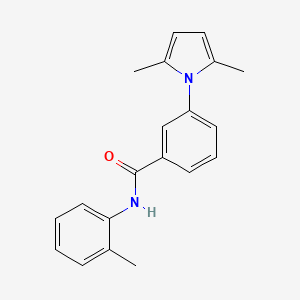![molecular formula C20H23ClN6 B5538283 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine often involves multi-step chemical reactions. For example, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution followed by hydrogenation and iodination, demonstrating the complexity and the need for optimization in the synthesis of such compounds (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine can be characterized using techniques such as X-ray crystallography. Studies on similar compounds have revealed intricate details like hydrogen bonding, molecular conformations, and non-covalent interactions, which are crucial for understanding the compound's chemical behavior and interactions (Trilleras et al., 2008).
Chemical Reactions and Properties
Compounds with a structure similar to 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine may participate in a variety of chemical reactions, showcasing their reactivity and chemical properties. For instance, copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been synthesized, showing how ligands with similar structures can form complexes with metals, which is significant for understanding their potential in catalysis and material science (Bushuev et al., 2010).
Applications De Recherche Scientifique
Dopamine Receptor Ligand
4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine has been identified as a ligand with moderate affinity for the human dopamine D4 (hD4) receptor. Its structure has been modified to explore relationships with hD4 affinity and selectivity over other dopamine receptors (Rowley et al., 1997).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are formed under specific conditions such as microwave irradiation, indicating the compound's versatility in chemical synthesis (Al-Zaydi, 2009).
Antimicrobial and Anticancer Agents
Research has shown that derivatives of this compound have potential as antimicrobial and anticancer agents. For example, 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds show higher anticancer activity compared to certain reference drugs and also demonstrate significant antimicrobial activity (Hafez et al., 2016).
Cannabinoid Receptor Interaction
This compound has been studied for its interaction with the CB1 cannabinoid receptor. Its specific conformations and functional properties suggest its potential use in understanding cannabinoid receptor binding and for pharmacological applications (Shim et al., 2002).
Propriétés
IUPAC Name |
4-[4-(2-chlorophenyl)piperidin-4-yl]-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6/c21-17-5-2-1-4-16(17)20(7-11-22-12-8-20)18-6-10-23-19(26-18)24-13-15-27-14-3-9-25-27/h1-6,9-10,14,22H,7-8,11-13,15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPMKKFDGOMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NC(=NC=C2)NCCN3C=CC=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)
![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)